2-Phenoxyethyl 4-phenylbenzoate
Description
2-Phenoxyethyl 4-phenylbenzoate is an ester derivative composed of a phenoxyethyl alcohol moiety esterified with 4-phenylbenzoic acid. Such esters are typically synthesized via condensation reactions between phenoxyethyl alcohols and substituted benzoic acids, often in the presence of catalysts like Na₂S₂O₅ or under acidic conditions .
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
2-phenoxyethyl 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChI Key |
RWMRGDXFYMNSFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Phenoxyethyl 4-phenylbenzoate typically involves the reaction of phenol with ethylene carbonate to produce 2-phenoxyethanol, which is then esterified with 4-biphenylcarboxylic acid . The reaction conditions often include the use of catalysts such as Na-mordenite and solvents like dimethyl sulfoxide (DMSO). The process can be carried out under moderate temperatures and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
2-Phenoxyethyl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohols and alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenoxyethyl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antioxidant Activity: Substituent Position and Bioactivity
The position and nature of substituents on the benzoate ring significantly affect antioxidant efficacy. Evidence from in vitro studies on phenoxyethyl benzoate derivatives reveals the following trends (Table 1):
| Compound | IC₅₀ (µg/mL) | Key Structural Feature |
|---|---|---|
| 2-Phenoxyethyl benzoate | 790 ± 5.48 | No hydroxyl substituent |
| 2-Phenoxyethyl 2-hydroxybenzoate | >1000 | Ortho-hydroxyl group |
| 2-Phenoxyethyl 3-hydroxybenzoate | 900 ± 3.68 | Meta-hydroxyl group |
| 2-Phenoxyethyl 4-hydroxybenzoate | >1000 | Para-hydroxyl group |
Key Findings :
- Non-hydroxylated 2-phenoxyethyl benzoate exhibits moderate antioxidant activity (IC₅₀ = 790 µg/mL), while hydroxylated analogs show reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
